molecular formula C8H15N3 B11733385 ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11733385
M. Wt: 153.22 g/mol
InChI Key: WVGZSVNOHHJJKY-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound has a unique structure that makes it interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-pyrazol-5-amine
  • 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-amine
  • 5-Amino-1-ethylpyrazole

Uniqueness

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with biological targets, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Its specific substitution pattern on the pyrazole ring may confer unique biological properties compared to other pyrazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor modulation, potentially resulting in therapeutic effects. For instance, pyrazole derivatives have been shown to exhibit significant inhibitory activity against various kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

Pharmacological Properties

Research indicates that compounds with similar structures display a range of pharmacological activities, including:

  • Anticancer : this compound may inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers .
  • Anti-inflammatory : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Antibacterial : Studies have indicated that pyrazole derivatives possess antibacterial properties against various strains of bacteria .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited antiproliferative effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The compounds were tested for their ability to inhibit cell proliferation both in vitro and in vivo, showing promising results for future drug development .
  • Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit nitric oxide production in macrophages. This suggests a mechanism by which these compounds could mitigate inflammatory responses in various diseases .
  • Antibacterial Efficacy : A series of experiments revealed that certain pyrazole derivatives displayed high activity against multiple bacterial strains, indicating their potential use as antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Features
1-Ethyl-1H-pyrazoleC7H10N2Basic pyrazole structure; used as a building block
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amineC9H12N4Similar amine functionality; different substitution
3-(1-Ethylpyrazol-4-yloxy)phenolC11H14N2OIncorporates an ether linkage; used in biological studies

The distinct substitution pattern on this compound may enhance its binding affinity to specific biological targets compared to these related compounds.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-3-9-7-8-5-6-10-11(8)4-2/h5-6,9H,3-4,7H2,1-2H3

InChI Key

WVGZSVNOHHJJKY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC

Origin of Product

United States

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